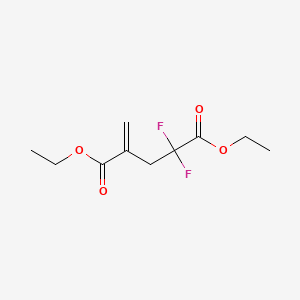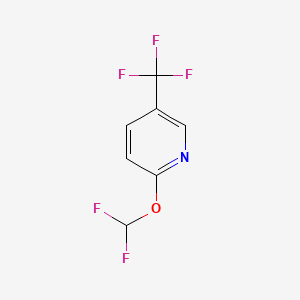
2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylated pyridines are a class of compounds that have been widely used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The trifluoromethyl group plays an increasingly important role in these fields .
Synthesis Analysis
Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds . A base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates has also been developed .Molecular Structure Analysis
The molecular structure of trifluoromethylated pyridines typically includes a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific compound and the position of the trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethylated pyridines can undergo various chemical reactions. For instance, they can participate in trifluoromethylation of carbon-centered radical intermediates . They can also react with N-acetylated 2-aminomalonates in a base-mediated reaction .Physical And Chemical Properties Analysis
Trifluoromethylated pyridines have unique physical and chemical properties that make them useful in various applications. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceutical compounds .科学的研究の応用
1. Synthesis and Application in Pharmaceuticals and Agrochemicals
2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine and related compounds are extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals. A study by Zheng-xiong highlights the synthetic methods and applications of similar compounds, particularly in herbicides, indicating a significant role in the chemical industry (Li Zheng-xiong, 2004).
2. Spectroscopic and Optical Properties
The spectroscopic properties of related trifluoromethyl pyridines have been characterized using methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are vital for understanding the chemical behavior and potential applications in materials science (H. Vural & M. Kara, 2017).
3. Role in Ketone Synthesis
Compounds like 2-(trifluoromethylsulfonyloxy)pyridine have been used as reagents in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This demonstrates the versatility of trifluoromethyl pyridines in organic synthesis (T. Keumi et al., 1988).
4. Crystal Structure Analysis
The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals intricate hydrogen-bonding networks. Such studies are crucial for understanding the molecular interactions and designing new materials (N. Ye & J. Tanski, 2020).
5. Organic Synthesis Applications
Trifluoromethyl-substituted pyridines are useful in the displacement reactions for organic synthesis, demonstrating their utility in preparing a wide range of organic compounds (F. Cottet & M. Schlosser, 2002).
Safety And Hazards
将来の方向性
The field of trifluoromethylation is rapidly advancing, with new methods and applications being developed . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of trifluoromethylated compounds .
特性
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-2-1-4(3-13-5)7(10,11)12/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNNCWNERPLNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744608 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |
CAS RN |
1214328-65-0 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)
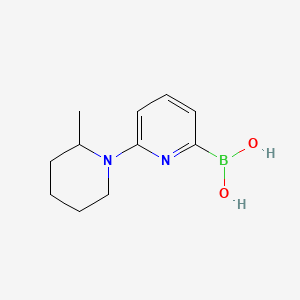
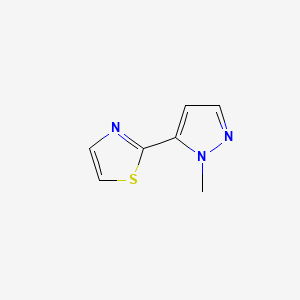
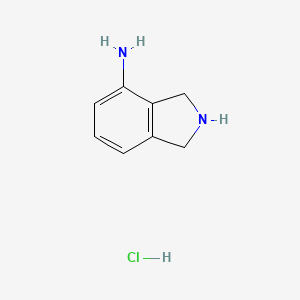
![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)
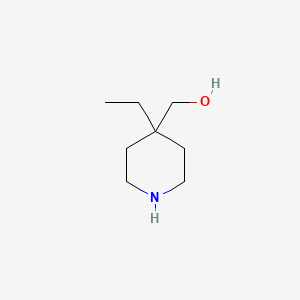
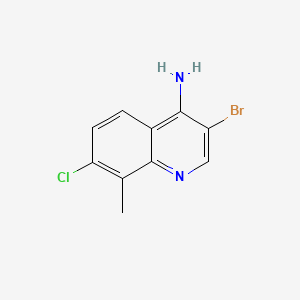
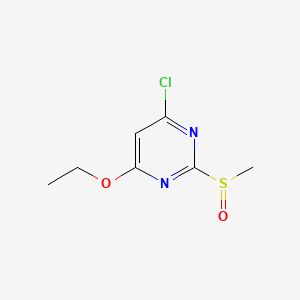
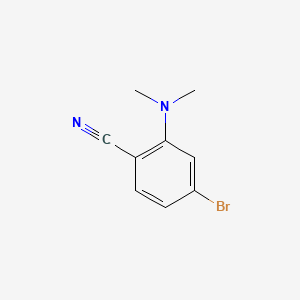
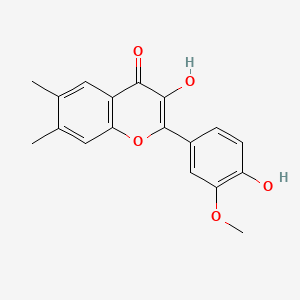
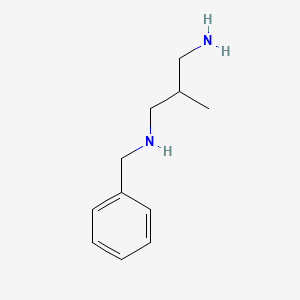
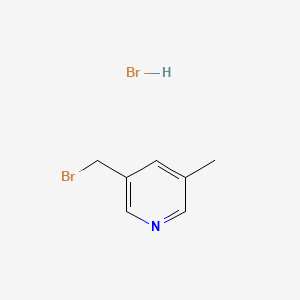
![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)
